2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a tosyl group, a dimethylbenzylthio group, and a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide with an aldehyde and an amine.
Introduction of the Dimethylbenzylthio Group: The dimethylbenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable thiol with a dimethylbenzyl halide under basic conditions.
Tosylation: The final step involves the tosylation of the imidazole ring, which can be achieved by reacting the imidazole derivative with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the tosyl group, potentially leading to the formation of dihydroimidazole derivatives or desulfonylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be employed under basic conditions.
Major Products
Sulfoxides and Sulfones: Formed via oxidation of the sulfur atom.
Dihydroimidazole Derivatives: Resulting from reduction reactions.
Functionalized Benzyl Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving imidazole-containing molecules.
Catalysis: It may serve as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The tosyl group can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. The dimethylbenzylthio group may contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-((2,5-dimethylbenzyl)thio)-1-tosyl-1H-imidazole: Lacks the dihydro component, which may affect its reactivity and binding properties.
2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole: Lacks the tosyl group, which may reduce its binding affinity and specificity.
1-tosyl-4,5-dihydro-1H-imidazole: Lacks the dimethylbenzylthio group, which may affect its stability and reactivity.
Uniqueness
2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is unique due to the combination of its structural features, which confer specific reactivity, binding affinity, and stability. The presence of the tosyl group, dimethylbenzylthio group, and dihydroimidazole ring allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-14-5-8-18(9-6-14)25(22,23)21-11-10-20-19(21)24-13-17-12-15(2)4-7-16(17)3/h4-9,12H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSYJYGNHSJBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.